N-(4-chlorobenzyl)urea
Overview
Description
N-(4-chlorobenzyl)urea is a chemical compound that belongs to the family of organic compounds known as ureas . The molecular formula of this compound is C8H9ClN2O .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the Mitsunobu reaction, which is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile . This reaction is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . Another method involves the reaction between potassium cyanate and a wide range of amines .Chemical Reactions Analysis
The Mitsunobu reaction, which is often used in the synthesis of this compound, involves the dehydrative coupling of a primary or secondary alcohol to a pronucleophile . This reaction is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .Scientific Research Applications
Nitrogen Fertilization in Agriculture
Nitrogen Fertilizer Sources and Timing in Rice Production
A study explored different nitrogen sources for rice production, including urea and its derivatives. Urea, combined with urease inhibitors, showed potential in reducing ammonia volatilization and increasing rice yield when flooding was delayed after nitrogen application (Norman et al., 2009).
Long-term Urea Fertilization's Impact on Soil Microbial Community
Research indicated that long-term urea fertilization alters the soil's ureolytic bacterial community, potentially affecting nitrogen loss through ammonia volatilization and soil microbial diversity (Sun et al., 2019).
Environmental Impacts
Abatement of Gas Emissions in Agriculture
A study demonstrated the effectiveness of urease inhibitors in reducing emissions of ammonia, nitrous oxide, and nitric oxide from urea-fertilized soils, highlighting a potential environmental benefit (Abalos et al., 2012).
Water Quality Degradation by Urea Pollution
Investigations into the effects of urea as a nitrogen fertilizer on adjacent aquatic ecosystems revealed its potential to degrade water quality in phosphorus-rich lakes, increasing algal biomass and microcystin concentrations (Finlay et al., 2010).
Agricultural Efficiency and Environmental Protection
Controlled Release Urea in Crop Production
Studies on controlled release urea (CRU) compared to non-coated urea in crop production showed mixed results. In some conditions, CRU and split applications of urea resulted in increases in grain yield and nitrogen concentration, but these benefits were not consistent across different environmental conditions (Grant et al., 2012).
Reduction of Ammonia Emission with Urea Application Techniques
Research comparing the effectiveness of water addition and the urease inhibitor NBPT in reducing ammonia emission from surface-applied urea found that appropriate water management could be as effective as using a urease inhibitor, offering an alternative strategy for ammonia abatement (Sanz-Cobeña et al., 2011).
Biochemical Research and Applications
Urea Transport in Plants
A study identified genes in Arabidopsis that facilitate urea transport, suggesting a role for these transporters in equilibrating urea concentrations between cellular compartments, which is significant for understanding nitrogen metabolism in plants (Liu et al., 2003).
Urea Degradation by Electrochemically Generated Reactive Chlorine Species
This research investigated the transformation of urea by electrochemically generated reactive chlorine species, offering insights into potential applications in wastewater treatment and environmental remediation (Cho & Hoffmann, 2014).
Mechanism of Action
Target of Action
N-(4-chlorobenzyl)urea is a biochemical compound used in proteomics research . . Urea derivatives, in general, have been found to have a wide range of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Urea derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some urea derivatives have been found to inhibit the growth of certain types of cells .
Biochemical Pathways
Urea is a key component in the urea cycle, a series of biochemical reactions that occur in the liver. The urea cycle converts toxic ammonia into urea, which is then excreted in the urine . this compound, as a urea derivative, may potentially affect this pathway or other biochemical pathways involving urea.
Pharmacokinetics
A study on the pharmacokinetics of [14c]urea in rats provides some insights into how urea and its derivatives might behave in the body . The study found that urea exchanges among cerebral capillary plasma, cerebrospinal fluid, and the brain’s extracellular and intracellular compartments .
Result of Action
Some urea derivatives have been found to have cytotoxic effects against certain human cancer cell lines , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
N-(4-chlorobenzyl)urea is a derivative of urea, which is a key molecule in the biogeochemical cycle of nitrogen on Earth . Urea is rapidly hydrolyzed by the enzyme urease to produce ammonia and carbamate . This reaction is catalyzed by urease, a nickel-dependent enzyme found in a variety of organisms .
Cellular Effects
The hydrolysis of urea, including derivatives like this compound, triggers a rapid overall pH increase in the cellular environment . This can have negative effects on human health and agriculture .
Molecular Mechanism
The mechanism of action of this compound is likely related to its interaction with urease. Urease catalyzes the hydrolysis of urea, producing ammonia and carbamate
Metabolic Pathways
This compound is involved in the nitrogen cycle through the action of urease
Properties
IUPAC Name |
(4-chlorophenyl)methylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZQYKWORLVIIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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